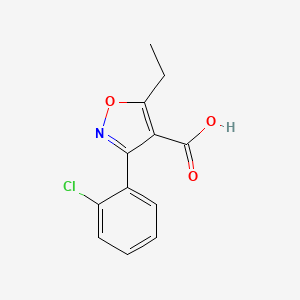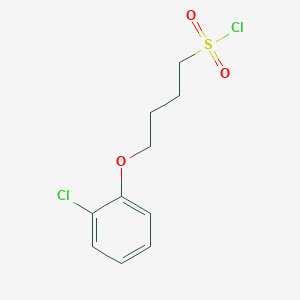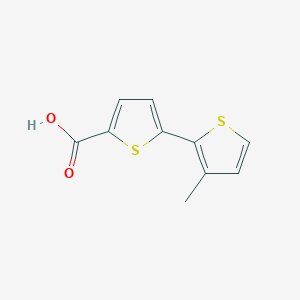
2,5-Bis(trifluoromethyl)-1H-benzimidazolyl-6-carboxylic acid
Overview
Description
The compound is a derivative of benzimidazole, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring. The “2,5-Bis(trifluoromethyl)” part suggests that there are two trifluoromethyl groups attached to the benzene ring at the 2nd and 5th positions .
Molecular Structure Analysis
The molecular structure of similar compounds consists of a benzene ring fused to an imidazole ring, with two trifluoromethyl groups attached at specific positions .Physical And Chemical Properties Analysis
Similar compounds have properties such as a specific molecular weight, melting point, and empirical formula .Scientific Research Applications
Organic Synthesis Intermediate
This compound serves as an intermediate in organic synthesis. Its unique structure, featuring a benzimidazole core substituted with trifluoromethyl groups, makes it a valuable precursor in constructing more complex molecules. It can be used to synthesize various heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals .
Pharmaceutical Research
In pharmaceutical research, the electron-withdrawing trifluoromethyl groups may enhance the compound’s ability to interact with biological targets. This property is beneficial in drug design, where modifications to molecular structures can lead to improved efficacy and selectivity of potential drug candidates.
Material Science
The compound’s robust chemical structure could be explored for the development of new materials. For instance, its incorporation into polymers may result in materials with enhanced thermal stability and chemical resistance, useful in high-performance applications .
Catalyst Design
The benzimidazole moiety is known for its coordination properties. This compound could be investigated for its potential as a ligand in catalysts used for organic transformations, such as oxidation or reduction reactions.
Biological Studies
The presence of benzimidazole and carboxylic acid groups may allow this compound to bind to enzymes or receptors, making it a useful tool in studying biological pathways and processes. It could be used to probe the function of various biomolecules .
Agrochemical Development
Compounds with benzimidazole structures have been used in the development of fungicides and pesticides. The trifluoromethyl groups could confer properties like increased potency or environmental stability to new agrochemical formulations.
Analytical Chemistry
Due to its distinct chemical signature, this compound can be used as a standard or reagent in analytical techniques such as mass spectrometry or chromatography, aiding in the detection and quantification of similar structures .
Environmental Science
Research into the environmental fate of fluorinated compounds is crucial due to their persistence and potential bioaccumulation. This compound could serve as a model to study the environmental impact of fluorinated organic molecules.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,6-bis(trifluoromethyl)-1H-benzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F6N2O2/c11-9(12,13)4-2-6-5(1-3(4)7(19)20)17-8(18-6)10(14,15)16/h1-2H,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDCVACGVNGQKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1N=C(N2)C(F)(F)F)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(trifluoromethyl)-1H-benzimidazolyl-6-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Oxa-8-azaspiro[5.5]undecane](/img/structure/B1454635.png)





![1-[(4-Chlorophenyl)methyl]-3-(2-methylpropyl)piperazine](/img/structure/B1454645.png)



![1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1454652.png)
